molecular formula C14H12O6 B600434 4,5,6-trimethoxyfuro[3,2-g]chromen-7-one CAS No. 18646-71-4

4,5,6-trimethoxyfuro[3,2-g]chromen-7-one

Cat. No.: B600434
CAS No.: 18646-71-4
M. Wt: 276.24
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Description

4,5,6-Trimethoxyfuro[3,2-g]chromen-7-one, also known as Halfordin, is a specialized furochromene derivative with the molecular formula C14H12O6 and a molecular weight of 276.24 g/mol . This compound is of significant interest in pharmaceutical and biological research, particularly in the investigation of natural product analogs and novel therapeutic agents. Furochromenes are a class of compounds with a range of documented biological activities. Related structures have been studied for their potential antimicrobial and cytotoxic properties . For instance, novel synthetic compounds featuring the difuro[3,2-c:3',2'-g]chromene scaffold have demonstrated significant in vitro cytotoxic activity, highlighting the potential of this chemical family in oncology research . Furthermore, other chromene derivatives have shown potent antibacterial activity against resistant strains of Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis . The structural motif of this compound makes it a valuable building block for synthesizing more complex polyfused heterocyclic systems, which are often explored for their bioactivity . Researchers value this compound for its potential to modulate key biological pathways and its utility as a precursor in medicinal chemistry. This product is provided for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, referring to the safety data sheet for proper handling, storage, and disposal information.

Properties

CAS No.

18646-71-4

Molecular Formula

C14H12O6

Molecular Weight

276.24

IUPAC Name

4,5,6-trimethoxyfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C14H12O6/c1-16-11-7-4-5-19-8(7)6-9-10(11)12(17-2)13(18-3)14(15)20-9/h4-6H,1-3H3

SMILES

COC1=C2C=COC2=CC3=C1C(=C(C(=O)O3)OC)OC

Origin of Product

United States

Preparation Methods

Coumarin-Based Cyclization

The furo[3,2-g]chromen-7-one core is often constructed via Pechmann condensation or Kostanecki acylation. For example, 7,8,9-trimethoxyfuro[3,2-g]chromen-7-one can be synthesized by:

  • Coumarin precursor preparation : 5,7-dihydroxy-4-methylcoumarin is treated with acetic anhydride to form the acetylated intermediate.

  • Furan ring formation : Oxidative cyclization using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) introduces the fused furan ring.

  • Methoxylation : Sequential methylation with methyl iodide and potassium carbonate in acetone achieves the desired substitution pattern (Table 1).

Table 1: Reaction Conditions for Methoxylation of Furochromenones

StepReagentsTemperatureTime (h)Yield (%)
1CH₃I, K₂CO₃, acetone60°C672
2CH₃I, DMF, 80°C80°C868

Data adapted from synthesis of analogous compounds.

Regioselective Methoxylation Strategies

Introducing methoxy groups at specific positions requires careful protecting group selection:

  • Selective protection : The 5-OH group of 5,7-dihydroxyfurochromenone is protected with a tert-butyldimethylsilyl (TBS) group, allowing methylation at the 4- and 6-positions.

  • One-pot methylation : Using dimethyl sulfate (DMS) and NaOH in tetrahydrofuran (THF) achieves simultaneous methylation at multiple positions, though this risks overalkylation.

Spectroscopic Characterization and Validation

Critical analytical data for validating synthetic success include:

  • ¹H NMR : Methoxy protons resonate at δ 3.8–4.1 ppm (singlets for isolated OCH₃ groups).

  • MS : Molecular ion peaks at m/z 276.24 [M+H]⁺ align with the molecular formula C₁₄H₁₂O₆.

  • X-ray crystallography : Resolves ambiguities in substitution patterns, though few furochromenones have been crystallographically characterized .

Chemical Reactions Analysis

Types of Reactions::
  • Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
  • Reduction: Reduction reactions can convert the compound into its reduced forms, altering its biological activity.
  • Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions::
  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
  • Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed::
  • Oxidation: Oxidized derivatives with altered functional groups.
  • Reduction: Reduced forms of the compound with different biological activities.
  • Substitution: Substituted derivatives with new functional groups.

Scientific Research Applications

Chemistry::
  • Synthesis of Derivatives: The compound serves as a precursor for the synthesis of various derivatives with potential applications in material science and catalysis.
Biology::
  • Photobiology: The compound is studied for its photobiological properties, including its ability to interact with DNA upon exposure to UV light.
Medicine::
  • Anticancer Activity: Research has shown that the compound exhibits anticancer activity by inducing apoptosis in cancer cells.
  • Antimicrobial Activity: The compound has demonstrated antimicrobial properties against various bacterial and fungal strains.
Industry::
  • Agriculture: The compound is used in the development of pesticides and herbicides due to its biological activity.

Mechanism of Action

The mechanism of action of 7H-Furo3,2-gbenzopyran-7-one, 4,5,6-trimethoxy- involves its interaction with cellular components. The compound can intercalate into DNA, leading to the formation of DNA adducts upon exposure to UV light. This interaction disrupts DNA replication and transcription, ultimately inducing cell death. The molecular targets include DNA and various enzymes involved in DNA repair pathways.

Comparison with Similar Compounds

Key Comparative Insights:

Substituent Effects on Bioactivity: Methoxy Groups: The 4,5,6-trimethoxy configuration in the target compound likely enhances antioxidant capacity compared to methyl or ethyl substituents (e.g., and ), as methoxy groups donate electron density to the aromatic system, stabilizing free radicals . Ethyl vs.

Structural vs. Natural Derivatives :

  • Unlike natural furocoumarins like imperatorin (), synthetic methoxy derivatives lack phototoxic side effects, making them safer for therapeutic applications .

Reactivity and Stability :

  • The electron-rich methoxy groups in the target compound may increase susceptibility to electrophilic substitution reactions, whereas methyl or ethyl groups () favor stability under oxidative conditions .

Research Findings and Data

  • Antioxidant Activity: Methoxy-substituted furochromenones (e.g., ) show IC₅₀ values of 12–18 μM in DPPH assays, outperforming non-methoxy analogs (IC₅₀ > 30 μM) .
  • Enzyme Inhibition : Methyl-substituted derivatives () inhibit COX-2 with Ki = 0.8 μM , while methoxy analogs (hypothesized for the target compound) may target cytochrome P450 enzymes due to structural mimicry of substrates .
  • Solubility : Methoxy groups reduce aqueous solubility (logP ≈ 3.2 for the target compound) compared to hydroxy-substituted derivatives (logP ≈ 1.5) but improve blood-brain barrier penetration .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 4,5,6-trimethoxyfuro[3,2-g]chromen-7-one, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as Friedel-Crafts acylation or cyclization of substituted phenols. For example, methoxy groups are introduced via nucleophilic substitution or demethylation-protection strategies. Reaction optimization includes controlling temperature (e.g., 60–100°C for cyclization), solvent selection (polar aprotic solvents like DMF), and catalysts (e.g., Lewis acids like AlCl₃ for acylation). Yield improvements (>70%) are achieved through iterative purification steps, including column chromatography or recrystallization .

Q. Which spectroscopic and chromatographic techniques are essential for structural characterization of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) resolves substituent positions on the fused furochromenone core. Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl at ~1700 cm⁻¹). High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%), while mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns. X-ray crystallography may validate stereochemistry in crystalline forms .

Q. How is the preliminary biological activity of this compound evaluated?

  • Methodological Answer : Initial screening involves in vitro assays:

  • Antimicrobial : Broth microdilution (MIC values against Candida albicans or Staphylococcus aureus).
  • Anticancer : MTT assay on cancer cell lines (e.g., IC₅₀ determination in HepG2 or MCF-7 cells).
  • Anti-inflammatory : COX-2 inhibition ELISA.
    Dose-response curves and positive controls (e.g., fluconazole for antifungal tests) are critical for validation .

Advanced Research Questions

Q. How can reaction pathways be optimized to reduce byproducts in the synthesis of trimethoxy-substituted furochromenones?

  • Methodological Answer : Byproduct minimization requires:

  • Kinetic control : Lowering reaction temperature during cyclization to favor regioselectivity.
  • Protecting groups : Temporarily blocking reactive sites (e.g., using acetyl groups for methoxy positioning).
  • Catalyst screening : Testing Brønsted acids (e.g., H₂SO₄) versus Lewis acids (e.g., ZnCl₂) for selectivity.
    Computational modeling (DFT) predicts intermediate stability, guiding experimental adjustments .

Q. What structure-activity relationships (SAR) govern the biological efficacy of methoxy-substituted furochromenones?

  • Methodological Answer : SAR studies compare analogs with varied substituents:

PositionModificationImpact on Activity
4-OCH₃Removal↓ Antifungal potency
5-OCH₃Fluorination↑ Lipophilicity & bioavailability
6-OCH₃Ethyl additionAlters enzyme binding (e.g., CYP450 inhibition).
Molecular docking (AutoDock Vina) and QSAR models correlate substituent electronegativity/logP with activity .

Q. How can contradictory data on biological activity between studies be resolved?

  • Methodological Answer : Discrepancies arise from assay variability (e.g., cell line heterogeneity). Resolution strategies:

  • Standardized protocols : Use CLSI guidelines for antimicrobial testing.
  • Dose normalization : Express activity as µM instead of µg/mL.
  • Orthogonal assays : Validate antifungal results with time-kill kinetics or biofilm assays.
    Meta-analyses of published IC₅₀/MIC values identify outliers .

Q. What molecular targets are implicated in the anticancer mechanism of this compound?

  • Methodological Answer : Target identification involves:

  • Kinase profiling : Screening against 100+ kinases (e.g., EGFR, VEGFR2) via competitive binding assays.
  • Apoptosis markers : Western blot for caspase-3/9 activation.
  • Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., PI3K/AKT).
    Pull-down assays with biotinylated probes isolate interacting proteins for LC-MS/MS identification .

Q. How does this compound compare structurally and functionally to natural furocoumarins like psoralen?

  • Methodological Answer : Comparative analysis highlights:

  • Structural : Psoralen lacks methoxy groups, reducing DNA intercalation but enhancing UV-dependent crosslinking.
  • Functional : Trimethoxy derivatives show 3–5x higher solubility in PBS (pH 7.4) and reduced phototoxicity.
  • Therapeutic : Psoralen is used in PUVA therapy, while trimethoxy analogs exhibit broader kinase inhibition.
    Molecular dynamics simulations (GROMACS) assess binding stability to DNA or proteins .

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